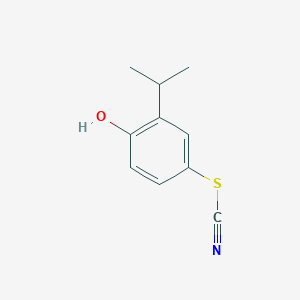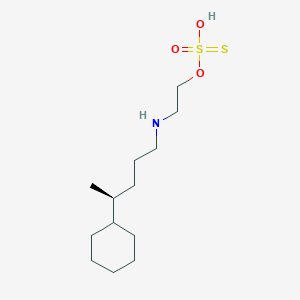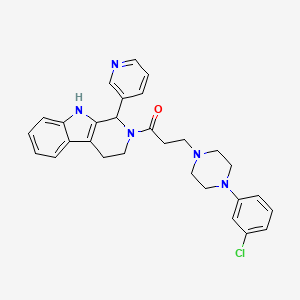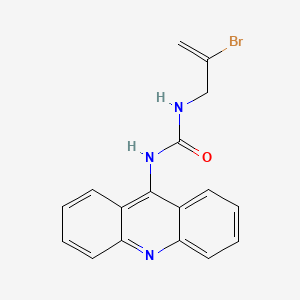
4-Hydroxy-3-(propan-2-yl)phenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 31042: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 31042 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography and recrystallization to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 31042 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed, allowing for continuous synthesis and purification of the compound.
化学反応の分析
Types of Reactions: NSC 31042 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: NSC 31042 is used as a reagent in various organic synthesis reactions, helping to form complex molecules with specific functional groups.
Biology: In biological research, NSC 31042 is used to study the differentiation of neural stem cells. It helps in understanding the pathways and mechanisms involved in neural development.
Medicine: The compound has potential applications in regenerative medicine, particularly in the treatment of neurodegenerative diseases. It is used to develop therapies that promote the regeneration of damaged neural tissues.
Industry: In the industrial sector, NSC 31042 is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in the synthesis of complex organic compounds.
作用機序
NSC 31042 exerts its effects by interacting with specific molecular targets and pathways. It is known to:
Bind to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulate Gene Expression: The compound can influence the expression of genes related to neural differentiation and development.
Affect Cellular Signaling: It plays a role in modulating signaling pathways that regulate cell growth and differentiation.
類似化合物との比較
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 31042 is unique in its ability to specifically target neural stem cells and promote their differentiation. Compared to similar compounds, it has a higher efficiency in inducing neural differentiation and a lower toxicity profile, making it a valuable tool in both research and therapeutic applications.
特性
CAS番号 |
6319-41-1 |
|---|---|
分子式 |
C10H11NOS |
分子量 |
193.27 g/mol |
IUPAC名 |
(4-hydroxy-3-propan-2-ylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-7(2)9-5-8(13-6-11)3-4-10(9)12/h3-5,7,12H,1-2H3 |
InChIキー |
PFOFFYXKDJXQHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)SC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)



![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)

![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)

![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)




![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
